[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate
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Description
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O4, and it features key functional groups including a cyano group, an amino group, and an enol ester moiety. These structural components are crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H24N2O4 |
Molecular Weight | 392.455 g/mol |
Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds containing the benzothiazole moiety can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
- Antibacterial Activity : A study reported that derivatives of benzothiazoles showed moderate to potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus when tested at concentrations around 50 mg/ml, with standard antibiotics as controls .
- Antifungal Activity : The compound also displays antifungal properties against Candida albicans, further establishing its therapeutic potential in treating infections caused by fungi .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The presence of the amino group may facilitate binding to specific receptors or enzymes, enhancing its efficacy. Additionally, the ester moiety increases lipophilicity, which is essential for membrane permeability and subsequent cellular uptake.
Study 1: Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives, This compound was tested alongside other compounds. It demonstrated superior activity against Bacillus subtilis and Mycobacterium tuberculosis, indicating its potential as a lead compound in drug development for infectious diseases .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the benzothiazole ring in modulating antimicrobial activity. Variations in electron-withdrawing and electron-donating groups significantly influenced the potency against microbial strains. The incorporation of cyano and amino groups was particularly noted to enhance activity .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-13-19(10-4-1-5-11-19)22-16(23)12-25-18(24)9-8-17-21-14-6-2-3-7-15(14)26-17/h2-3,6-9H,1,4-5,10-12H2,(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDWYKPQOWBCLH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.